Ortho-Mirabegron is derived from mirabegron, which was first approved by the United States Food and Drug Administration in 2012. The compound falls under the classification of sympathomimetic agents, specifically designed to target the adrenergic receptors involved in bladder function . The molecular formula for ortho-Mirabegron is with a molecular weight of 438.54 g/mol .
The synthesis of ortho-Mirabegron involves several key steps that optimize yield and purity. A notable method begins with the reaction of 4-nitrophenylethylamine with specific intermediates in the presence of solvents, bases, and catalysts. This process typically includes:
This multi-step synthesis is crucial for achieving high purity levels necessary for pharmaceutical applications.
Ortho-Mirabegron features a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The structural representation includes:
The compound exhibits chirality due to the presence of chiral centers, which can influence its biological activity and interaction with receptors .
Ortho-Mirabegron undergoes various chemical reactions, including:
Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions are optimized for temperature, pH levels, and solvent choice to enhance yield and specificity of products .
The mechanism of action for ortho-Mirabegron involves its selective binding to beta-3 adrenergic receptors located in the detrusor muscle of the bladder. Upon activation, these receptors mediate relaxation of the detrusor muscle, leading to increased bladder capacity and reduced urgency associated with overactive bladder syndrome. This action contrasts with traditional antimuscarinic therapies that often have broader side effects due to their non-selective nature .
Ortho-Mirabegron appears as a white amorphous powder. It has a melting point range between 138°C and 140°C, indicating its stability under standard storage conditions .
The compound is characterized by its solubility profile:
These properties are essential for its formulation in pharmaceutical preparations, influencing how it is delivered in therapeutic contexts .
Ortho-Mirabegron is primarily utilized in clinical settings for managing overactive bladder syndrome. Its selective action on beta-3 adrenergic receptors provides an alternative treatment option for patients who may experience adverse effects from traditional antimuscarinic medications. Ongoing research continues to explore its efficacy in various populations, including older adults who may benefit from its favorable side effect profile compared to conventional therapies .
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1